molecular formula C14H11ClN2O4 B5871571 N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide

Cat. No.: B5871571
M. Wt: 306.70 g/mol
InChI Key: LMDDILQNCFBHSM-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring and a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide involves the inhibition of specific enzymes or proteins. The chloro and nitro groups on the phenyl ring interact with the active sites of target enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl isothiocyanate
  • 2-Chloro-5-nitrophenyl isocyanate
  • 2-Chloro-5-nitroaniline
  • 4-Chloro-3-nitrophenyl isothiocyanate

Uniqueness

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is unique due to the presence of both a methoxy group and a benzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-8-10(17(19)20)4-7-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDILQNCFBHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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